

Novel 4-Bromoquinoline Compounds: A Comparative Guide to In Vitro Biological Activities

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Compound of Interest

Compound Name: 4-Bromoquinoline

Cat. No.: B050189

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological performance of novel **4-bromoquinoline** compounds, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as anticancer and antimicrobial agents.

Data Presentation: Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various **4-bromoquinoline** derivatives.

Table 1: Anticancer Activity of **4-Bromoquinoline** Derivatives (IC₅₀ values in μM)

Compound	Cell Line	IC ₅₀ (μM)	Reference
(E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o)	PC3 (Prostate)	Sub-micromolar to low micromolar	[1]
HCT116 (Colorectal)	Sub-micromolar to low micromolar	[1]	
(E)-3-(6-bromoquinolin-4-yl)-1-morpholinoprop-2-en-1-one (6h)	PC3 (Prostate)	Sub-micromolar to low micromolar	[1]
HCT116 (Colorectal)	Sub-micromolar to low micromolar	[1]	
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)	C6 (Glioblastoma)	15.4	[2]
HeLa (Cervical)	26.4	[2]	
HT29 (Colorectal)	15.0	[2]	
6,8-dibromo-5-nitroquinoline (17)	C6 (Glioblastoma)	>50	[2]
HeLa (Cervical)	>50	[2]	
HT29 (Colorectal)	>50	[2]	
3,5,6,7-tetrabromo-8-methoxyquinoline (7)	C6 (Glioblastoma)	>50	[2]
HeLa (Cervical)	>50	[2]	
HT29 (Colorectal)	>50	[2]	

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC₅₀ values should be made with caution due to potential variations in experimental conditions. [3]

Table 2: Antimicrobial Activity of **4-Bromoquinoline** Derivatives (MIC values in µg/mL)

Compound	Bacterial Strain	MIC (µg/mL)	Reference
9-bromo-substituted indolizinoquinoline-5,12-dione derivative (1)	S. aureus ATCC25923	Not specified, but strong activity reported	[4]
MRSA ATCC43300	Not specified, but strong activity reported	[4]	
9-bromo-substituted indolizinoquinoline-5,12-dione derivative (27)	MRSA ATCC43300	0.031	[4]

Note: The data presented is a compilation from multiple studies. Direct comparison of absolute MIC values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of **4-bromoquinoline** compounds are provided below.

MTT Assay for Cytotoxicity

This assay determines the concentration at which a substance exhibits cytotoxic effects on cultured cells.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The cells are treated with various concentrations of the **4-bromoquinoline** compounds and incubated for a specified period (e.g., 48 or 72 hours).[3]

- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 4 hours.
- **Formazan Solubilization:** The MTT solution is removed and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

- **Cell Treatment:** Cells are treated with the test compound at its IC₅₀ concentration for a predetermined time.
- **Cell Harvesting:** Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
- **Staining:** The cells are resuspended in a binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added.
- **Incubation:** The cells are incubated in the dark at room temperature.
- **Flow Cytometry Analysis:** The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

- **Cell Treatment:** Cells are treated with the **4-bromoquinoline** compound for a specified duration.
- **Fixation:** The cells are harvested and fixed in cold 70% ethanol.

- **Staining:** The fixed cells are resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
- **Incubation:** The cells are incubated in the dark.
- **Flow Cytometry Analysis:** The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing (Scratch) Assay

This assay assesses the effect of the compounds on cell migration.

- **Cell Seeding:** A confluent monolayer of cells is grown in a culture plate.
- **Scratch Creation:** A "scratch" or a cell-free gap is created in the monolayer using a sterile pipette tip.
- **Compound Treatment:** The cells are treated with the test compound.
- **Image Acquisition:** Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).
- **Analysis:** The closure of the scratch over time is measured to determine the rate of cell migration.

Minimum Inhibitory Concentration (MIC) Assay

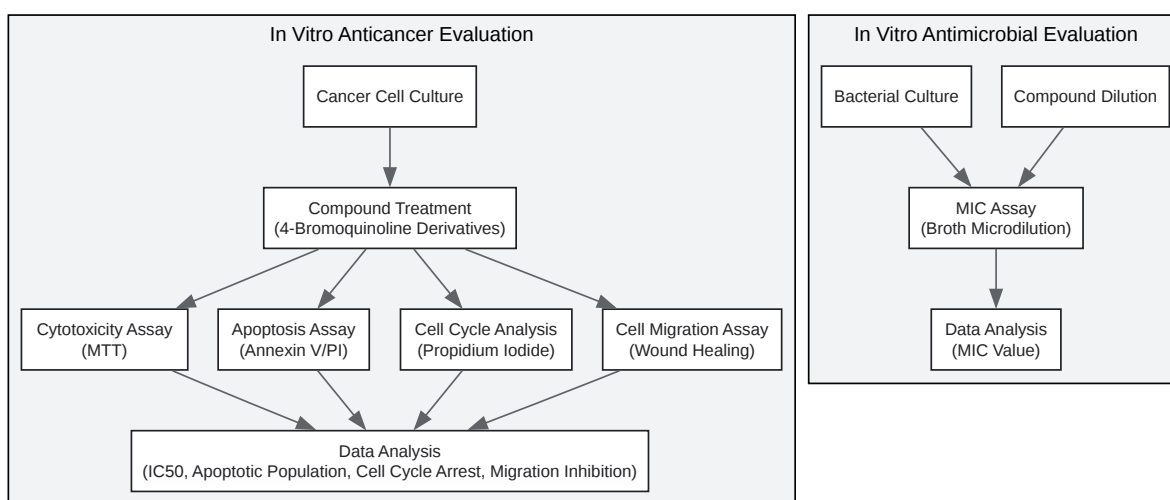
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- **Preparation of Inoculum:** A standardized suspension of the test bacteria is prepared.
- **Serial Dilution:** A serial dilution of the **4-bromoquinoline** compound is performed in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions for the test organism.

- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

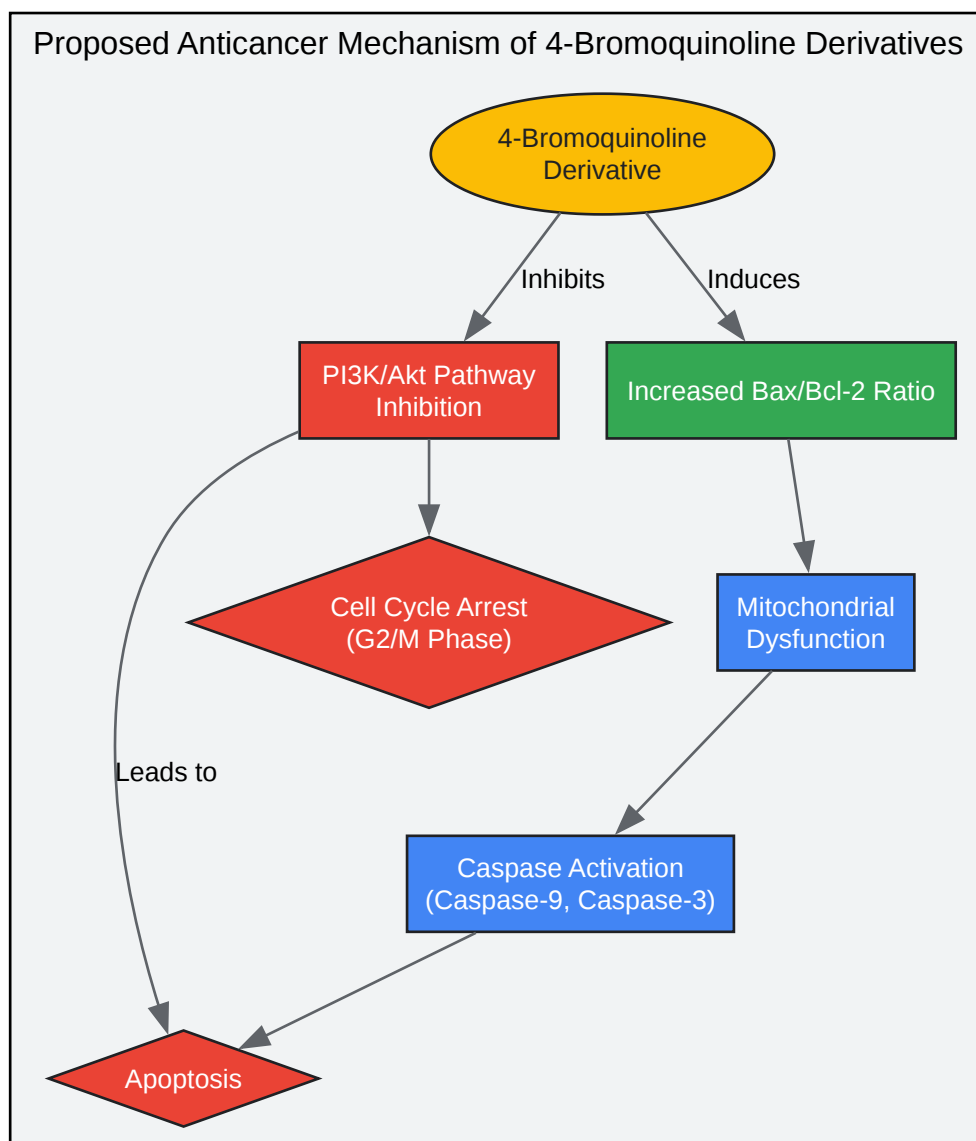
Experimental Workflow



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Caption: General experimental workflow for the in vitro biological evaluation.

Signaling Pathway



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Caption: Proposed signaling pathway for the anticancer activity.

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References

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